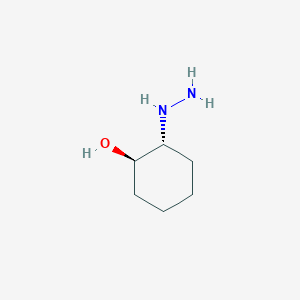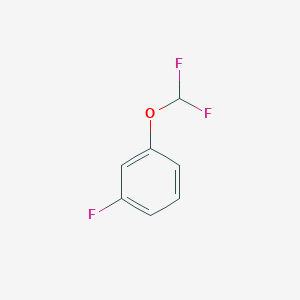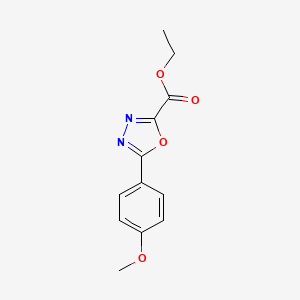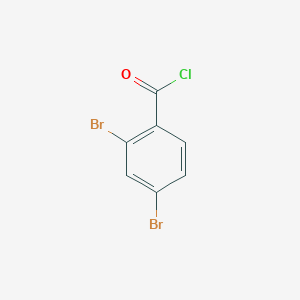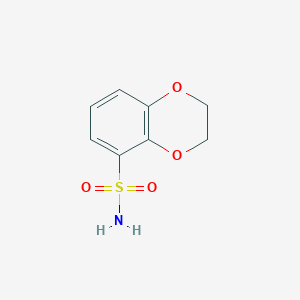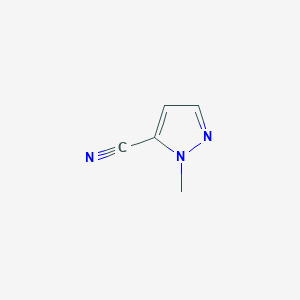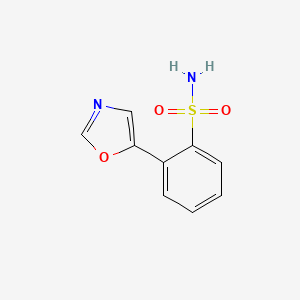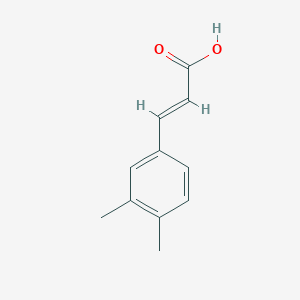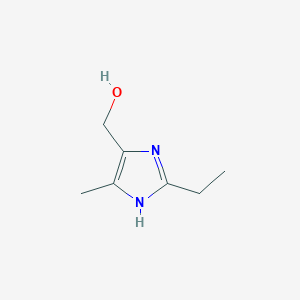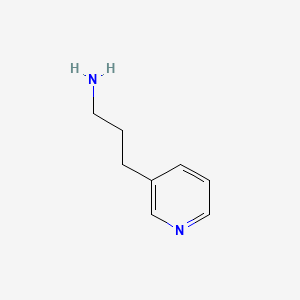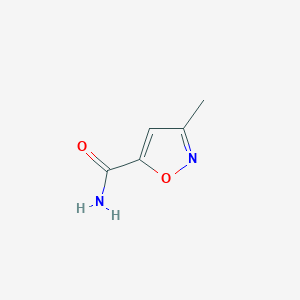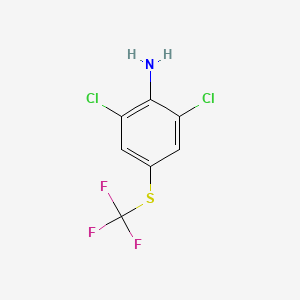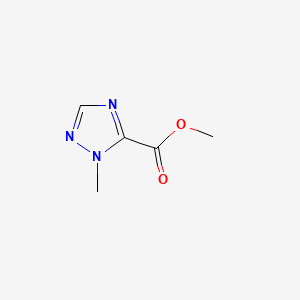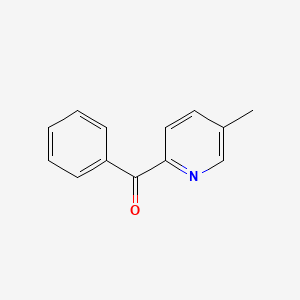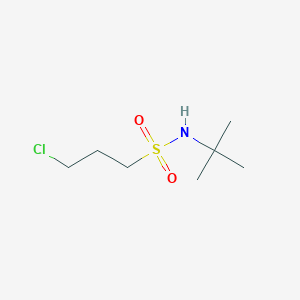
N-tert-butyl-3-chloropropane-1-sulfonamide
Descripción general
Descripción
N-tert-butyl-3-chloropropane-1-sulfonamide, also known by its chemical formula C7H16ClNO2S , is a compound with a molecular weight of approximately 213.7 g/mol . It falls under the category of sulfonamides , which are organic compounds containing a sulfonamide functional group (–SO2NH2). This particular compound features a tert-butyl group (–C(CH3)3) and a chlorine atom (Cl) attached to the nitrogen atom of the sulfonamide group .
Synthesis Analysis
The resulting compound is a white crystalline solid with the chemical structure described earlier .
Molecular Structure Analysis
The molecular formula of N-tert-butyl-3-chloropropane-1-sulfonamide indicates that it contains one chlorine atom , one nitrogen atom , and a tert-butyl group attached to the sulfonamide moiety. The three-dimensional arrangement of atoms in the molecule contributes to its properties and reactivity .
Chemical Reactions Analysis
N-tert-butyl-3-chloropropane-1-sulfonamide can participate in various chemical reactions, including nucleophilic substitution reactions. For instance, it can undergo hydrolysis to yield the corresponding sulfonic acid and tert-butylamine. Additionally, it may react with other nucleophiles or electrophiles, leading to modifications of its structure .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Overview of Chiral Sulfinamides
Chiral sulfinamides, such as tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives. This class of compounds, including N-tert-butyl-3-chloropropane-1-sulfonamide, has found extensive applications in asymmetric synthesis, particularly in the formation of N-heterocycles via sulfinimines. These methodologies offer access to a variety of structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts. These structures are key motifs in many natural products and compounds with therapeutic relevance (Philip, Radhika, Saranya, & Anilkumar, 2020).
Sulfonamides in Medicinal Chemistry
Sulfonamides, including N-tert-butyl-3-chloropropane-1-sulfonamide, have been extensively studied for their medicinal properties. They serve as a core structure in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research has highlighted the significance of the sulfonamide moiety in developing novel drugs with applications in treating glaucoma, cancer, inflammation, and microbial infections. This suggests a continuous exploration of sulfonamides to identify new therapeutic agents, highlighting their versatility and potential in drug discovery (Carta, Scozzafava, & Supuran, 2012).
Environmental and Biodegradation Aspects
Recent studies also focus on the environmental fate and biodegradation of sulfonamides. Concerns regarding their persistence and the development of antibiotic resistance highlight the need for effective degradation strategies. Advanced oxidation processes (AOPs) and microbial degradation have been identified as promising approaches to mitigate the environmental impact of sulfonamides, including N-tert-butyl-3-chloropropane-1-sulfonamide. These methods aim to decompose sulfonamides into less harmful substances, demonstrating the importance of environmental research in conjunction with therapeutic uses (Liu & Avendaño, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-tert-butyl-3-chloropropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGDRXRIVPMUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470811 | |
| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-chloropropane-1-sulfonamide | |
CAS RN |
63132-85-4 | |
| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

